molecular formula C12H14BrN3OS B1404616 N-(3-allyl-2-imino-2,3-dihydrobenzo[d]thiazol-6-yl)acetamide hydrobromide CAS No. 1351645-69-6

N-(3-allyl-2-imino-2,3-dihydrobenzo[d]thiazol-6-yl)acetamide hydrobromide

Cat. No.: B1404616
CAS No.: 1351645-69-6
M. Wt: 328.23 g/mol
InChI Key: KCRYMOUWVLMMAO-UHFFFAOYSA-N
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Description

N-(3-allyl-2-imino-2,3-dihydrobenzo[d]thiazol-6-yl)acetamide hydrobromide is a synthetic organic compound of interest in medicinal chemistry and biological research. This molecule features a benzothiazole core structure, a scaffold that is widely recognized in pharmaceutical research for its diverse biological potential. Compounds based on the benzothiazole and thiadiazole nuclei are frequently investigated for various pharmacological activities, including antimicrobial, antiviral, and anticancer properties . The structure of this particular compound includes an acetamide group and a 3-allyl substitution on the thiazole ring, which may be explored to modulate its physicochemical properties and interaction with biological targets. The hydrobromide salt form typically enhances the compound's stability and solubility in aqueous systems, facilitating its use in various in vitro assay conditions. Researchers may utilize this chemical as a key intermediate or precursor in the synthesis of more complex molecules, or as a candidate for high-throughput screening in drug discovery programs aimed at developing new therapeutic agents. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(2-imino-3-prop-2-enyl-1,3-benzothiazol-6-yl)acetamide;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3OS.BrH/c1-3-6-15-10-5-4-9(14-8(2)16)7-11(10)17-12(15)13;/h3-5,7,13H,1,6H2,2H3,(H,14,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCRYMOUWVLMMAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N(C(=N)S2)CC=C.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 2-Aminobenzothiazole Derivatives

  • Reaction of 2-Aminothiophenol with Halogenated Acids or Acid Chlorides:
    The synthesis begins with 2-aminothiophenol reacting with 3,5-dichlorobenzoyl chloride in an inert solvent such as toluene, tetrahydrofuran (THF), or water, often in the presence or absence of a base like triethylamine. The process involves nucleophilic acyl substitution, forming an amide intermediate that cyclizes to produce the benzothiazole core (see,).

  • Cyclization Conditions:
    The reaction mixture is heated to 25–30°C initially, then refluxed at elevated temperatures (~110–115°C) to promote cyclization, resulting in 2-aminobenzothiazole derivatives with high yields (~80-90%).

Functionalization to Form 2-Imino-2,3-dihydrobenzo[d]thiazole

  • Imine Formation:
    The amino group on the benzothiazole ring is converted into an imine via condensation with suitable aldehydes or ketones, such as allyl aldehyde, under mild acidic or neutral conditions. This step introduces the allyl group at the 3-position, forming the 3-allyl-2-imino derivative.

Introduction of the Acetamide Group

The next step involves attaching the acetamide moiety at the 6-position of the benzothiazole ring:

Acylation with Acetic Acid Derivatives

  • Reaction with Acetic Anhydride or Acetyl Chloride:
    The benzothiazole derivative is reacted with acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) or in inert solvents like dichloromethane. This acylation selectively introduces the acetamide group at the desired position.

  • Alternative Method – Direct Amidation:
    If a carboxylic acid precursor is available, direct amidation can be performed using coupling reagents such as EDCI or DCC in the presence of a base, facilitating the formation of the acetamide linkage.

Formation of Hydrobromide Salt

The final step involves converting the free base into its hydrobromide salt:

Salt Formation

  • Reaction with Hydrobromic Acid (HBr):
    The free base is dissolved in a suitable solvent like ethanol or acetonitrile, and hydrobromic acid is added dropwise under stirring at room temperature. The mixture is then concentrated or cooled to precipitate the hydrobromide salt.

  • Isolation and Purification:
    The precipitated salt is filtered, washed with cold solvent, and dried under vacuum to obtain pure N-(3-allyl-2-imino-2,3-dihydrobenzo[d]thiazol-6-yl)acetamide hydrobromide .

Summary of the Preparation Steps in a Data Table

Step Description Conditions Reagents Yield/Notes
1 Synthesis of benzothiazole core Reflux at 110–115°C 2-Aminothiophenol + 3,5-dichlorobenzoyl chloride 80–90% yield
2 Introduction of imine/allyl group Condensation at room temp Allyl aldehyde Moderate yield, high purity
3 Acylation to form acetamide Stirring at 25–30°C Acetic anhydride or acetyl chloride Quantitative or near-quantitative
4 Salt formation with hydrobromic acid Room temp, stirring Hydrobromic acid High purity salt

Research Findings and Notes on Optimization

  • Solvent Choice:
    Using polar aprotic solvents such as THF or acetonitrile enhances reaction yields and purity during acylation and salt formation steps (,).

  • Reaction Conditions:
    Elevated temperatures (~110°C) favor cyclization, while room temperature or mild heating suffices for imine formation and salt preparation, minimizing side reactions.

  • Purification Techniques:
    Recrystallization from ethanol or acetonitrile ensures high purity of intermediates and final compounds.

  • Yield Optimization: Using excess acylating agents and controlling pH during salt formation improves overall yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-allyl-2-imino-2,3-dihydrobenzo[d]thiazol-6-yl)acetamide hydrobromide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different oxidation products depending on the conditions and reagents used.

    Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different properties and applications.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

Chemistry

N-(3-allyl-2-imino-2,3-dihydrobenzo[d]thiazol-6-yl)acetamide hydrobromide serves as a building block in organic synthesis. It can participate in:

  • Oxidation and Reduction Reactions: The compound can be oxidized or reduced to yield various derivatives with distinct properties.
  • Substitution Reactions: It can undergo nucleophilic substitutions, making it versatile for synthesizing more complex molecules .

Biological Applications

Research indicates potential biological activities of this compound:

  • Antimicrobial Properties: Studies have shown that derivatives of benzo[d]thiazole exhibit significant antimicrobial activity against various pathogens.
  • Anti-inflammatory Effects: The compound may modulate inflammatory pathways, suggesting possible therapeutic roles in treating inflammatory diseases.
  • Anticancer Activity: Preliminary studies indicate that it may inhibit cancer cell proliferation, warranting further investigation into its mechanism of action .

Medical Applications

Ongoing research is exploring its potential as a drug candidate:

  • Therapeutic Uses: Investigations are focused on its efficacy in treating diseases such as cancer and infections due to its unique biological activity profile.
  • Mechanism of Action: The compound's interaction with specific enzymes or receptors could lead to modulation of biological pathways, which is crucial for drug development .

Industrial Applications

In industrial settings, this compound is used as:

  • Intermediate in Chemical Production: Its unique structure allows it to serve as an intermediate in synthesizing other chemicals and materials.
  • Material Development: The compound's properties may be exploited in creating new materials with specific functionalities .

Mechanism of Action

The mechanism of action of N-(3-allyl-2-imino-2,3-dihydrobenzo[d]thiazol-6-yl)acetamide hydrobromide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Functional Differences

The target compound’s structural uniqueness lies in its allyl-imino-dihydrobenzo[d]thiazole framework. Below is a comparative analysis with analogous acetamide-functionalized benzo[d]thiazole derivatives:

Compound Name Key Substituents Structural Features Reported Biological Activity Reference
N-(3-allyl-2-imino-2,3-dihydrobenzo[d]thiazol-6-yl)acetamide hydrobromide Allyl, imino, hydrobromide Dihydrobenzo[d]thiazole core with ionic hydrobromide salt; enhanced solubility No explicit data in provided evidence; inferred potential for drug discovery
N-(6-Arylbenzo[d]thiazole-2-acetamide derivatives Aryl groups (e.g., phenyl, tolyl) Planar benzo[d]thiazole with aryl substitution; variable lipophilicity Anticancer, antimicrobial activities via experimental and computational studies
N-chloroacetyl 2-chloro-N-(2-cyanobenzo[d]thiazol-6-yl)acetamide (CAmCBT) Chloroacetyl, cyano Electrophilic cyanobenzothiazole; reactive for peptide cyclization Used as a linker in phage-displayed cyclic peptide synthesis
N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide Trifluoromethyl, phenyl Electron-withdrawing CF₃ group; enhanced metabolic stability Patent-listed for undisclosed therapeutic applications
N-(4-(2-(thiazol-2-yl)benzo[d]thiazol-6-yl) phenyl) acetamide Thiazolyl, phenyl Dual heterocyclic system (benzothiazole + thiazole); extended π-conjugation Anticancer activity demonstrated against human cancer cell lines
N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)acetamide Amino, tetrahydrobenzo[d]thiazole Saturated bicyclic system; increased conformational flexibility No explicit data; potential CNS-targeting due to structural similarity to neuroactive compounds

Key Findings from Comparative Analysis

The hydrobromide salt contrasts with neutral analogs (e.g., CAmCBT ), improving aqueous solubility for pharmacological applications.

Biological Activity Trends: Aryl-substituted derivatives (e.g., ) exhibit broad-spectrum biological activities, suggesting that the target compound’s allyl-imino group may modulate specificity toward certain targets. The trifluoromethyl group in derivatives enhances metabolic stability, a feature absent in the target compound but relevant for drug design .

Synthetic Utility: CAmCBT () highlights the role of cyanobenzothiazole in bioorthogonal chemistry, whereas the target compound’s dihydrobenzo[d]thiazole core may limit such applications due to reduced aromaticity .

Hydrogen Bonding and Crystal Packing

The acetamide moiety in all compounds facilitates hydrogen bonding, critical for molecular recognition. For example:

  • discusses graph set analysis for hydrogen-bonded networks, which could predict the crystallization behavior of the target compound compared to neutral analogs like those in .
  • The imino group in the target compound may form additional N–H···Br⁻ interactions with the hydrobromide counterion, influencing crystal packing and stability .

Biological Activity

N-(3-allyl-2-imino-2,3-dihydrobenzo[d]thiazol-6-yl)acetamide hydrobromide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.

The compound has the following chemical properties:

PropertyValue
Molecular Formula C₁₂H₁₄BrN₃OS
Molecular Weight 328.23 g/mol
CAS Number 1351645-69-6

The synthesis typically involves the reaction of a benzo[d]thiazole derivative with an allyl group and an acetamide group under reflux conditions, often using solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound may modulate enzyme activities and receptor functions, leading to its observed pharmacological effects. Its specific interactions can vary depending on the biological context.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory activity. Studies reveal that it can inhibit the production of pro-inflammatory cytokines and reduce inflammation markers in cell models. This suggests its potential use in inflammatory diseases .

Anticancer Properties

Preliminary investigations into the anticancer effects of this compound have shown promising results. It has been found to induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several derivatives of benzo[d]thiazole, including this compound. The results indicated a strong inhibitory effect against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL .
  • Anti-inflammatory Activity : Another study focused on the anti-inflammatory properties of this compound, where it was shown to significantly reduce nitric oxide production in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent .
  • Anticancer Activity : In vitro assays demonstrated that this compound inhibited the proliferation of various cancer cell lines with IC50 values ranging from 10 to 30 µM. The mechanism was linked to the induction of apoptosis via caspase activation pathways .

Q & A

Basic Research Question

  • Antimicrobial Activity : Broth microdilution assays against S. aureus and E. coli (MIC values).
  • Kinase Inhibition : ADP-Glo™ kinase assays targeting EGFR or VEGFR-2.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
    Positive controls (e.g., doxorubicin) and solvent controls (DMSO ≤1%) are critical for data reliability .

How can researchers optimize the yield of the allylation step in synthesis?

Advanced Research Question

  • Catalyst Screening : Test palladium catalysts (e.g., Pd/C) or phase-transfer catalysts to enhance regioselectivity.
  • Solvent Optimization : Compare DMF (polar aprotic) vs. THF (low polarity) for reaction efficiency.
  • Temperature Gradients : Monitor yield at 60°C vs. reflux conditions (80°C).
    Document byproducts (e.g., over-allylation) via TLC or LC-MS .

What methodologies elucidate the compound’s mechanism of action in kinase inhibition?

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina to model interactions with EGFR’s ATP-binding pocket.
  • Surface Plasmon Resonance (SPR) : Measure binding affinity (KDK_D) in real time.
  • Mutagenesis Studies : Replace key residues (e.g., Lys721 in EGFR) to validate binding hotspots .

How should researchers address contradictions in reported biological activity data?

Advanced Research Question

  • Replicate Assays : Test under identical conditions (e.g., cell passage number, serum concentration).
  • Purity Analysis : Use HPLC (C18 column, 0.1% TFA/ACN gradient) to rule out impurities (>98% purity required).
  • Meta-Analysis : Compare datasets using tools like PRISMA to identify confounding variables (e.g., solvent stability) .

What challenges arise during scale-up synthesis, and how are they mitigated?

Advanced Research Question

  • Solubility Issues : Use co-solvents (e.g., DMSO:water 1:4) for homogeneous reactions.
  • Thermal Degradation : Optimize cooling rates during crystallization to prevent imino group hydrolysis.
  • Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane) for intermediates .

How are structure-activity relationships (SARs) studied for analogs of this compound?

Advanced Research Question

  • Substituent Variation : Synthesize analogs with halogens (Cl, F) at the 4-position of the benzothiazole ring.
  • Bioisosteric Replacement : Replace the allyl group with propargyl or cyclopropylmethyl groups.
  • Activity Clustering : Use PCA (Principal Component Analysis) to correlate structural features with IC50_{50} values .

What techniques identify protein targets in pharmacological studies?

Advanced Research Question

  • Affinity Chromatography : Immobilize the compound on NHS-activated Sepharose to pull down binding proteins.
  • Cellular Thermal Shift Assay (CETSA) : Detect target stabilization in lysates after heating.
  • SPR-Based Target Fishing : Screen against a library of recombinant kinases .

How is the compound’s stability under physiological conditions evaluated?

Advanced Research Question

  • Forced Degradation Studies : Expose to pH 1–13 buffers (37°C, 24 hrs) and analyze via HPLC.
  • Plasma Stability : Incubate with rat plasma (1 mg/mL) and quantify degradation over 6 hrs.
  • Light Sensitivity : Store in amber vials under UV light (254 nm) and monitor by LC-MS .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-allyl-2-imino-2,3-dihydrobenzo[d]thiazol-6-yl)acetamide hydrobromide
Reactant of Route 2
Reactant of Route 2
N-(3-allyl-2-imino-2,3-dihydrobenzo[d]thiazol-6-yl)acetamide hydrobromide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.